Tert-butyl (2-formylphenyl) carbonate is an organic compound categorized under carbonates, specifically as an ester derived from carbonic acid. Its molecular formula is with a molecular weight of approximately 222.24 g/mol. This compound features a tert-butyl group attached to a carbonate moiety, which is in turn linked to a 2-formylphenyl group. The presence of the formyl group indicates the potential for further chemical reactivity, particularly in forming various derivatives useful in organic synthesis and materials science.
These reactions make it a versatile compound for synthesizing other organic molecules.
The synthesis of tert-butyl (2-formylphenyl) carbonate typically involves the reaction of 2-formylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the efficient formation of the carbonate linkage while minimizing side reactions. The product can be purified through recrystallization or chromatography techniques to achieve high purity levels .
Tert-butyl (2-formylphenyl) carbonate has several applications:
While specific interaction studies on tert-butyl (2-formylphenyl) carbonate are sparse, its structural features suggest potential interactions with biological macromolecules such as proteins and enzymes. Further research is needed to elucidate these interactions and their implications in biological systems.
Several compounds share structural similarities with tert-butyl (2-formylphenyl) carbonate, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl phenyl carbonate | CHO | Lacks the formyl group; used in polymer synthesis |
Tert-butyl 4-formylphenyl carbonate | CHO | Formyl group at position 4; different reactivity |
Tert-butyl N-[(4-chloro-2-formylphenyl)methyl]carbamate | CHClNO | Contains a chlorine atom; potential for different biological activity |
The uniqueness of tert-butyl (2-formylphenyl) carbonate lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds.